molecular formula C9H12N2O2 B1366510 2-(4-Methoxyphenoxy)ethanimidamide CAS No. 133915-35-2

2-(4-Methoxyphenoxy)ethanimidamide

Cat. No. B1366510
CAS RN: 133915-35-2
M. Wt: 180.2 g/mol
InChI Key: ZAVSPGJDAHKCPE-UHFFFAOYSA-N
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Description

“2-(4-Methoxyphenoxy)ethanimidamide” is a chemical compound with the CAS Number: 133915-35-2 . It has a molecular weight of 180.21 and its molecular formula is C9H12N2O2 .


Molecular Structure Analysis

The molecular structure of “2-(4-Methoxyphenoxy)ethanimidamide” consists of a methoxyphenyl group attached to an ethanimidamide group . The presence of the methoxy group (OCH3) and the phenoxy group (C6H5O) contribute to the compound’s overall properties.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 180.21 and its molecular formula is C9H12N2O2 .

Scientific Research Applications

Molecular Docking and Antimicrobial/Antidiabetic Studies

In a study focusing on Schiff bases derived from 2-(2-methoxyphenoxy)ethanamine, researchers employed Density Functional Theory (DFT) calculations and molecular docking analyses. The synthesized compounds demonstrated antimicrobial activities and α-amylase inhibition, suggesting potential for antidiabetic applications. Additionally, molecular docking was used to predict activity against COVID-19 (G et al., 2023).

Development of Fluorescent Sensors

Another research study developed fluoroionophores based on derivatives of diamine-salicylaldehyde (DS), which includes a compound structurally related to 2-(4-Methoxyphenoxy)ethanimidamide. These fluoroionophores exhibited specific chelation properties, particularly in identifying Zn+2 in various solutions, indicating potential in metal ion sensing applications (Hong et al., 2012).

Thermochemistry of Methoxyphenols

A study on methoxyphenols, which are structural fragments of various antioxidants and biologically active molecules, analyzed their thermodynamic properties and hydrogen bonding capabilities. This work contributes to understanding the relationships among properties and structures of compounds like 2-(4-Methoxyphenoxy)ethanimidamide (Varfolomeev et al., 2010).

Anticancer Activity

The anticancer activity of a Schiff base compound structurally related to 2-(4-Methoxyphenoxy)ethanimidamide was evaluated against T47D breast cancer cells. The study assessed the compound's stability and its efficacy in inhibiting cancer cells, providing insight into potential anticancer applications (Sukria et al., 2020).

Nonlinear Optical Material Properties

Research on 2-methoxy-4(phenyliminomethyl)phenol, a compound related to 2-(4-Methoxyphenoxy)ethanimidamide, focused on its properties as a nonlinear optical material. The study used density functional theory and experimental methods to analyze the compound's structure and optical properties (Hijas et al., 2018).

properties

IUPAC Name

2-(4-methoxyphenoxy)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-12-7-2-4-8(5-3-7)13-6-9(10)11/h2-5H,6H2,1H3,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVSPGJDAHKCPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443010
Record name 2-(4-methoxyphenoxy)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenoxy)ethanimidamide

CAS RN

133915-35-2
Record name 2-(4-methoxyphenoxy)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

23.9 g (0.122 mole) of methyl 2-(4-methoxyphenoxy)acetimidate are added to a solution, maintained at 10° C., of 10.4 g (0.61 mole) of ammonia in 480 ml of absolute ethanol. The reaction mixture is left for 2 days at room temperature and the excess ammonia is then driven off with a stream of nitrogen. The solution obtained is used in the next step without further purification.
Name
methyl 2-(4-methoxyphenoxy)acetimidate
Quantity
23.9 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step Two
Quantity
480 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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